N-(2,6-Dimethylphenyl)-N-hydroxy-2-phenylacetamide
Description
N-(2,6-Dimethylphenyl)-N-hydroxy-2-phenylacetamide is an acetamide derivative featuring a 2,6-dimethylphenyl group attached to the nitrogen atom and a phenylacetyl moiety substituted with a hydroxylamine group. For instance, N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide (a closely related compound) is synthesized using diphenylacetic acid, 2,6-dimethylaniline, and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) in dichloromethane .
Structurally, the 2,6-dimethylphenyl group introduces steric hindrance, which may affect molecular conformation and intermolecular interactions. Crystallographic studies of similar compounds reveal dihedral angles between aromatic rings (e.g., 82.59° in N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide) that dictate packing efficiency and stability . Applications of such acetamides span pharmaceuticals (e.g., antimycobacterial agents) and agrochemicals (e.g., herbicides), as inferred from structurally related derivatives .
Properties
CAS No. |
918107-09-2 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-7-6-8-13(2)16(12)17(19)15(18)11-14-9-4-3-5-10-14/h3-10,19H,11H2,1-2H3 |
InChI Key |
SYTOAKGRZNCSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxy-2-phenylacetamide typically involves the reaction of 2,6-dimethylaniline with phenylacetyl chloride in the presence of a base such as pyr
Biological Activity
N-(2,6-Dimethylphenyl)-N-hydroxy-2-phenylacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. With the molecular formula , this compound features a hydroxylamine functional group attached to a phenylacetamide structure, which contributes to its unique properties and potential therapeutic applications. This article explores the biological activities associated with this compound, including its anti-inflammatory, analgesic, and anticancer properties.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. These properties are essential for the development of pain relief medications. In vitro studies have shown that compounds with similar structures often interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity
Several studies suggest that this compound may possess anticancer properties. Similar compounds have been shown to exhibit activity against various cancer cell lines. For instance, in vitro assays have indicated that this compound can inhibit the proliferation of cancer cells in a dose-dependent manner.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 | 5.1 | |
| MCF7 | 3.8 | |
| SW1116 | 4.5 |
These results indicate that the compound may be effective against liver and breast cancer cells.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the hydroxylamine group plays a crucial role in its interaction with biological targets, including enzymes involved in inflammation and cell proliferation.
Case Studies
A recent study evaluated the compound's efficacy against various cancer cell lines using a series of assays:
- Study on HEPG2 Cells : The compound was found to induce apoptosis in liver cancer cells through the activation of caspase pathways.
- MCF7 Cell Line Analysis : The compound demonstrated significant cytotoxicity, leading to cell cycle arrest at the G0/G1 phase.
- SW1116 Cell Line Study : The compound reduced cell viability significantly compared to control groups.
Comparative Analysis with Similar Compounds
To understand how structural variations affect biological activity, a comparison with similar compounds is insightful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(4-Methylphenyl)-N-hydroxyacetamide | Methyl group on para position | Different substitution pattern affects activity |
| N-(2-Methoxyphenyl)-N-hydroxyacetamide | Methoxy group instead of methyl | Exhibits different solubility and reactivity |
| N-(3-Chlorophenyl)-N-hydroxyacetamide | Chlorine substituent | Potentially increased reactivity due to electronegativity |
These comparisons highlight how modifications in substituents can influence pharmacological profiles.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural features of N-(2,6-Dimethylphenyl)-N-hydroxy-2-phenylacetamide with analogous compounds:
Key Observations :
- Chloro vs. Methyl Substitution : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-methoxymethylacetamide) demonstrates that halogenation increases herbicidal activity, whereas methyl groups may favor pharmaceutical applications .
Crystallographic and Conformational Differences
Crystallographic data highlight how substituents affect molecular geometry:
Key Observations :
- The dihedral angles in acetamide derivatives (82–85°) suggest a conserved twisted conformation, which may limit π-π stacking but favor hydrogen bonding .
- The N-hydroxy group in the target compound could introduce additional hydrogen bonds (e.g., O–H···O/N), improving crystallinity or solubility compared to non-hydroxylated analogs.
Key Observations :
- EDC·HCl is a common coupling agent for acetamide synthesis, enabling mild reaction conditions (273 K) .
- The absence of hydroxylamine in the evidence suggests that the target compound may require specialized reagents (e.g., hydroxylamine derivatives) for N-hydroxy functionalization.
Key Observations :
- Pharmaceutical analogs (e.g., 2,2-diphenylacetamide) indicate that acetamide derivatives are versatile scaffolds for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
